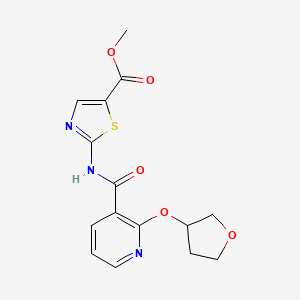

Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-21-14(20)11-7-17-15(24-11)18-12(19)10-3-2-5-16-13(10)23-9-4-6-22-8-9/h2-3,5,7,9H,4,6,8H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWKWRNBYICMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate generally involves a multi-step synthetic process:

Formation of Tetrahydrofuran-3-yl Intermediate: : Starting with tetrahydrofuran, this intermediate is formed through a series of reactions including oxidation and esterification.

Synthesis of Nicotinamido Intermediate:

Thiazole Ring Formation: : The thiazole ring is introduced through a cyclization reaction involving the nicotinamide intermediate.

Final Esterification: : The final step involves esterification, incorporating the thiazole ring into the final structure of Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate.

Industrial Production Methods

Industrial production often scales up these reactions using continuous flow chemistry to improve yields and reduce reaction times. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the tetrahydrofuran ring.

Reduction: : It can be reduced to modify the nicotinamide group or other parts of the molecule.

Substitution: : Substitution reactions can occur at various reactive sites, particularly on the thiazole and nicotinamido groups.

Common Reagents and Conditions

Oxidizing Agents: : KMnO4, H2O2.

Reducing Agents: : NaBH4, LiAlH4.

Catalysts: : Pd/C for hydrogenation, acid or base catalysts for esterification.

Major Products

Oxidation Products: : Introduction of hydroxyl groups or formation of carbonyl compounds.

Reduction Products: : Alcohols or amines, depending on the site of reduction.

Substitution Products: : Modified derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

Catalysis: : Used as a ligand in catalysis for asymmetric synthesis.

Material Science: : Incorporated into polymers to alter their properties.

Biology

Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.

Protein Interaction Studies: : Used to study interactions between small molecules and proteins.

Medicine

Drug Design: : Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Anti-inflammatory Agents: : Explored for its anti-inflammatory properties.

Industry

Agriculture: : Used in the formulation of certain agrochemicals.

Cosmetics: : Incorporated into formulations for its potential skin-beneficial properties.

Mechanism of Action

The compound exerts its effects primarily through:

Molecular Interactions: : Binds to specific proteins or enzymes, altering their activity.

Pathways Involved: : Interacts with metabolic pathways, particularly those involving redox reactions and enzymatic modifications.

Comparison with Similar Compounds

Q & A

Q. Critical factors :

- Catalyst purity : Impurities in TEA can lead to undesired byproducts .

- Temperature control : Reactions are often conducted at room temperature to prevent decomposition of sensitive intermediates .

Which spectroscopic techniques are essential for characterizing this compound's structure and purity?

Basic Question

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integration of the tetrahydrofuran-3-yloxy group and thiazole ring protons. Aromatic protons from the nicotinamide moiety appear as distinct signals in the 7–8 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester (C=O) and amide (N-H) groups .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% required for biological assays) .

How can researchers resolve discrepancies in biological activity data across different studies?

Advanced Question

Discrepancies often arise from variations in:

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris) affects ionization of the carboxylate group, altering bioavailability .

- Cell lines : Differences in membrane permeability (e.g., HEK293 vs. HeLa) may skew IC50 values .

- Compound purity : Impurities >5% can confound results; re-purify via column chromatography or recrystallization .

Mitigation : Standardize protocols using reference compounds (e.g., kinase inhibitors for enzyme assays) and validate purity via orthogonal methods (NMR + HPLC) .

What methodologies are recommended for analyzing the compound's stability under varying storage conditions?

Advanced Question

- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Hydrolysis of the ester group is a common degradation pathway .

- Light sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy tracks photodegradation .

- pH-dependent stability : Assess in buffers (pH 1–10) to simulate gastrointestinal and physiological conditions .

What are the primary functional groups influencing the compound's reactivity and bioactivity?

Basic Question

- Thiazole ring : Electron-deficient nature facilitates nucleophilic attack at the 2-position, critical for amide bond formation .

- Tetrahydrofuran-3-yloxy group : Enhances solubility and modulates steric effects during target binding .

- Nicotinamide moiety : Participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .

- Methyl ester : Hydrolyzes in vivo to the carboxylic acid, affecting pharmacokinetics .

How can computational modeling be integrated with experimental data to predict structure-activity relationships?

Advanced Question

- Molecular docking : Use AutoDock Vina to predict binding modes to targets like COX-2 or EGFR kinases. Align results with mutagenesis studies to validate key residues .

- MD simulations : Simulate solvation effects in water/octanol systems to predict logP and membrane permeability .

- QSAR models : Correlate electronic parameters (HOMO/LUMO) with IC50 values from enzyme assays to guide derivatization .

What are the common side reactions encountered during synthesis, and how can they be mitigated?

Basic Question

- Ester hydrolysis : Occurs under acidic conditions; use anhydrous solvents and avoid prolonged exposure to moisture .

- Oligomerization : Thiazole intermediates may dimerize; control stoichiometry and reaction time (<24 hours) .

- Byproduct formation : Unreacted nicotinamide derivatives can persist; optimize coupling reagents (e.g., HATU vs. EDC) .

What strategies are effective in enhancing the compound's solubility for in vitro bioassays?

Advanced Question

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to solubilize the compound without denaturing proteins .

- Salt formation : Convert the methyl ester to a sodium carboxylate salt for aqueous compatibility .

- Prodrug approach : Introduce phosphate esters at the tetrahydrofuran oxygen for hydrolytic activation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.